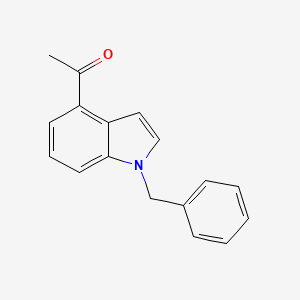
1-(1-Benzyl-1H-indol-4-yl)ethanone
Descripción general
Descripción
1-(1-Benzyl-1H-indol-4-yl)ethanone is an organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a benzyl group attached to the nitrogen atom of the indole ring and an ethanone group at the 4-position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzyl-1H-indol-4-yl)ethanone can be achieved through various synthetic routes. One common method involves the reaction of 1-benzyl-1-phenylhydrazine with an appropriate ketone under acidic conditions to form the indole ring . Another approach includes the use of palladium-catalyzed cross-coupling reactions, where the indole precursor is coupled with a benzyl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Benzyl-1H-indol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-4-carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Indole-4-carboxylic acids.
Reduction: Indole-4-ethanol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Aplicaciones Científicas De Investigación
1-(1-Benzyl-1H-indol-4-yl)ethanone has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(1-Benzyl-1H-indol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors that mediate inflammatory responses .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1-Methyl-1H-indol-3-yl)ethanone
- 1-(1-Ethyl-1H-indol-3-yl)ethanone
- 1-(1-Benzyl-1H-indol-3-yl)ethanone
Uniqueness
1-(1-Benzyl-1H-indol-4-yl)ethanone is unique due to its specific substitution pattern on the indole ring, which can influence its biological activity and chemical reactivity. The presence of the benzyl group at the nitrogen atom and the ethanone group at the 4-position distinguishes it from other indole derivatives, potentially leading to different pharmacological profiles and applications .
Propiedades
Número CAS |
84590-64-7 |
|---|---|
Fórmula molecular |
C17H15NO |
Peso molecular |
249.31 g/mol |
Nombre IUPAC |
1-(1-benzylindol-4-yl)ethanone |
InChI |
InChI=1S/C17H15NO/c1-13(19)15-8-5-9-17-16(15)10-11-18(17)12-14-6-3-2-4-7-14/h2-11H,12H2,1H3 |
Clave InChI |
WMSPMFXNEHGHGZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C2C=CN(C2=CC=C1)CC3=CC=CC=C3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(indolin-1-ylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B8727618.png)



![2-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8727636.png)



![Ethyl [(2,2-diethoxyethyl)sulfanyl]acetate](/img/structure/B8727661.png)
![7-Methylimidazo[1,2-a]pyrimidine-5-thiol](/img/structure/B8727664.png)




